Cas no 624-75-9 (Iodoacetonitrile)
Iodoacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Iodoacetonitrile
- Acetonitrile, iodo-
- AKOS 91685
- 10doacetonitrile
- iodomethyl cyanide
- 2-Iodoacetonitrile
- Cyanoiodomethane
- 1-Iodoacetonitrile
- Cyanomethyl iodide
- NSC81208
- VODKOOOHHCAWFR-UHFFFAOYSA-N
- Iodoacetonitrile, 95%
- iodo-acetonitrile
- 2-iodoethanenitrile
- 2-iodoaceto-nitrile
- 2-iodo acetonitrile
- INDOACETONITRILE
- 2-iodanylethanenitrile
- PubChem12543
- Iodoacetonitrile, 98%
- KSC490Q7H
- TRA0057047
- C
- InChI=1/C2H2IN/c3-1-2-4/h1H
- NSC-81208
- Iodoacetonitrile, purum, >=96.0% (GC)
- CS-W016050
- 624-75-9
- EINECS 210-860-0
- MFCD00001886
- NSC 81208
- EXK5ZB5CF6
- NS00003640
- A833796
- C2H2IN
- SCHEMBL48597
- DTXSID8073215
- CCG-40420
- FS-4598
- FT-0627258
- EN300-207724
- A928520
- AKOS000280495
- I0419
- UNII-EXK5ZB5CF6
- Acetonitrile, iodo
- DTXCID0043341
- 210-860-0
-
- MDL: MFCD00001886
- Inchi: 1S/C2H2IN/c3-1-2-4/h1H2
- InChI Key: VODKOOOHHCAWFR-UHFFFAOYSA-N
- SMILES: ICC#N
- BRN: 1734628
Computed Properties
- Exact Mass: 166.92300
- Monoisotopic Mass: 166.923
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 41.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Black to amber liquid
- Density: 2.307 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 78°C/14mmHg(lit.)
- Flash Point: Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- Refractive Index: n20/D 1.574(lit.)
- Water Partition Coefficient: Soluble in benzene, alcohol, acetone, ether. Slightly soluble in water. Insoluble in hexane.
- PSA: 23.79000
- LogP: 0.94498
- Sensitiveness: Light Sensitive
- Solubility: Not determined
Iodoacetonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: S26-S36/37/39-S45-S24/25
- FLUKA BRAND F CODES:8-10-19-21
- RTECS:AM0740000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R23/24/25; R36/37/38
Iodoacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Iodoacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102484-10g |
Iodoacetonitrile |
624-75-9 | 98% | 10g |
¥298.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102484-1g |
Iodoacetonitrile |
624-75-9 | 98% | 1g |
¥58.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102484-25g |
Iodoacetonitrile |
624-75-9 | 98% | 25g |
¥536.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102484-50g |
Iodoacetonitrile |
624-75-9 | 98% | 50g |
¥857.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102484-5g |
Iodoacetonitrile |
624-75-9 | 98% | 5g |
¥167.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018061-10g |
Iodoacetonitrile |
624-75-9 | 98% | 10g |
¥600 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018061-50g |
Iodoacetonitrile |
624-75-9 | 98% | 50g |
¥2000 | 2024-05-22 | |
| ChemScence | CS-W016050-10g |
2-Iodoacetonitrile |
624-75-9 | 99.76% | 10g |
$58.0 | 2022-04-26 | |
| ChemScence | CS-W016050-25g |
2-Iodoacetonitrile |
624-75-9 | 99.76% | 25g |
$117.0 | 2022-04-26 | |
| ChemScence | CS-W016050-100g |
2-Iodoacetonitrile |
624-75-9 | 99.76% | 100g |
$385.0 | 2022-04-26 |
Iodoacetonitrile Suppliers
Iodoacetonitrile Related Literature
-
Zoltán Béni,Renzo Ros,Augusto Tassan,Rosario Scopelliti,Raymond Roulet Dalton Trans. 2005 315
-
Juan Zhang,Wei Wu,Xinfei Ji,Song Cao RSC Adv. 2015 5 20562
-
3. PbCl2/Ga bimetal redox system-mediated carbon–carbon bond formation reactions between carbonyl compounds and ethyl trichloroacetate and iodoacetonitrileXiao-Lin Zhang,Ying Han,Wen-Tian Tao,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1995 189
-
Muhammad Siddique Ahmad,Atique Ahmad RSC Adv. 2021 11 5427
-
Sumit Garai,Krishna Gopal Ghosh,Ashik Biswas,Sushobhan Chowdhury,Devarajulu Sureshkumar Chem. Commun. 2022 58 7793
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on Iodoacetonitrile
Chemical Profile of Iodoacetonitrile (CAS No: 624-75-9)
Iodoacetonitrile, with the chemical formula C₂H₃INO, is a highly versatile and valuable intermediate in the field of organic synthesis. Its molecular structure features an iodo substituent attached to an acetonitrile backbone, making it a crucial building block for various chemical transformations. This compound is widely utilized in pharmaceutical research, agrochemical development, and material science due to its unique reactivity and functional group compatibility.
The CAS No: 624-75-9 uniquely identifies this compound in scientific literature and industrial applications. As a halogenated nitrile, Iodoacetonitrile participates in a range of reactions, including nucleophilic substitution, metal-catalyzed cross-coupling, and condensation reactions. Its ability to undergo selective transformations makes it indispensable in the synthesis of complex molecules.
In recent years, advancements in synthetic methodologies have highlighted the significance of Iodoacetonitrile in modern chemistry. For instance, recent studies have demonstrated its role in the development of novel heterocyclic compounds, which are increasingly relevant in medicinal chemistry. The iodo group provides a convenient handle for further functionalization, enabling the construction of intricate scaffolds that mimic natural products or drug-like entities.
One notable application of Iodoacetonitrile is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop new inhibitors targeting various biological pathways. For example, derivatives of Iodoacetonitrile have been explored as potential antiviral agents, where the iodo substituent facilitates the introduction of pharmacophoric moieties essential for binding to biological targets. These findings underscore the compound's importance in drug discovery initiatives.
The utility of Iodoacetonitrile extends beyond pharmaceuticals into materials science. Its incorporation into polymer matrices enhances material properties such as thermal stability and optical activity. Recent innovations have shown its application in the synthesis of liquid crystals and organic semiconductors, where precise control over molecular architecture is critical. The versatility of Iodoacetonitrile in these applications underscores its broad industrial relevance.
From a synthetic perspective, Iodoacetonitrile serves as a precursor for introducing iodine into organic frameworks efficiently. This functionality is particularly valuable in transition-metal-catalyzed reactions, where iodine-containing intermediates often serve as ligands or placeholders for further transformations. The compound's compatibility with palladium, copper, and nickel catalysts has enabled novel coupling reactions that were previously unattainable.
Environmental considerations also play a role in the continued use and development of Iodoacetonitrile. Modern synthetic routes aim to minimize waste and improve atom economy, ensuring sustainable production methods. Recent methodologies have focused on greener alternatives for preparing Iodoacetonitrile, leveraging biocatalysis or solvent-free conditions to enhance efficiency while reducing environmental impact.
The future prospects for Iodoacetonitrile remain promising as research continues to uncover new applications and refine existing synthetic protocols. Its role in constructing complex molecules ensures its continued relevance across multiple scientific disciplines. As synthetic chemists develop innovative approaches to molecular construction, Iodoacetonitrile will undoubtedly remain a cornerstone intermediate in both academic and industrial settings.
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